molecular formula C8H6F3N3 B1431100 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine CAS No. 1781562-71-7

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

Cat. No. B1431100
M. Wt: 201.15 g/mol
InChI Key: GXZDCLTURLCLNU-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.14 . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common method involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” consists of an imidazo[1,2-a]pyridine core with a trifluoromethyl group attached at the 7-position . The InChI code for this compound is 1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H .


Physical And Chemical Properties Analysis

The compound “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized as a novel anti-TB agent .
  • Results or Outcomes : Seven most active compounds from the series showed excellent in vitro activity (MIC 90, 0.069–0.174 μM) against DS Mtb. The compounds were also active against MDR-Mtb strains .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives have been synthesized and their anticancer activity has been evaluated .
  • Methods of Application : An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .
  • Results or Outcomes : The anti-cancer activities of the synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell. Significant anti-cancer activities were observed and compared with the standard drug Doxorubicin .

Antibacterial and Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial and antifungal drugs .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant antibacterial and antifungal activities .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used as antiviral drugs .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant antiviral activities .

Anti-inflammatory Drugs

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used as anti-inflammatory drugs .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant anti-inflammatory activities .

Optoelectronic Devices and Sensors

  • Scientific Field : Materials Science
  • Summary of Application : Imidazo[1,2-a]pyridines are widely found in natural products and are extensively used in modern organic synthesis and materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant performance in optoelectronic devices and sensors .

Treatment of Cardiovascular Diseases

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used for the treatment of cardiovascular diseases .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant effects in the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazo[1,2-a]pyridine derivatives can be used for the treatment of Alzheimer’s disease .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant effects in the treatment of Alzheimer’s disease .

Emitters for Confocal Microscopy and Imaging

  • Scientific Field : Materials Science
  • Summary of Application : Imidazo[1,2-a]pyridines are widely found in natural products and are extensively used in modern organic synthesis and materials science . They have been reported in different technological applications, such as emitters for confocal microscopy and imaging .
  • Methods of Application : The synthesis of these compounds typically involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results or Outcomes : The synthesized compounds have shown significant performance as emitters for confocal microscopy and imaging .

Safety And Hazards

While specific safety and hazard information for “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is not available, general precautions include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines, including “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine”, have potential for further exploration in medicinal chemistry due to their wide range of applications . Future research could focus on developing more effective compounds for treating various diseases .

properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-14-4-6(12)13-7(14)3-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDCLTURLCLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
Reactant of Route 2
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
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7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
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7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
Reactant of Route 5
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
Reactant of Route 6
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

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